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Experimental Data on SAR156497

The primary data comes from a 2017 study that included SAR156497 as a reference control compound. The

experiments were conducted in the HCT116 colon carcinoma cell line [1].

The table below summarizes the key quantitative findings from this study:

Assay Type
Experimental
Measure

SAR156497
Result

Context & Comparison

Biochemical
Assay

Pan-Aurora Kinase
Inhibition (IC50)

Not explicitly
stated for

SAR156497 in text

Described as a highly selective pan-
Aurora inhibitor used as a control

[1].

Cellular Activity Inhibition of Aurora B

(pHH3 S10) in
HCT116 cells

~40-50 nM

(estimated from
graph)

Inhibited histone H3

phosphorylation, a biomarker of
Aurora B activity [1].

Cell Viability
(Cytotoxicity)

IC50 in HCT116 cells 3700 ± 2000 nM Measured via Cell Titer Glo assay
after 72-hour treatment [1].
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Assay Type
Experimental
Measure

SAR156497
Result

Context & Comparison

Cell Cycle
Analysis

Phenotypic Outcome

in HCT116 cells

Induced polyploidy

(>4N DNA content)

Treated with 500 nM for 48 hours;

consistent with cellular Aurora B
inhibition and failed cytokinesis [1].

Detailed Experimental Protocols

The study provided details on the key methodologies used to generate the above data [1]:

Cell Viability Assay: Cell viability was assessed using the Cell Titer-Glo Luminescent Cell
Viability Assay. Cells were treated in a 96-well plate format, and luminescence was measured after

72 hours of compound exposure. Results are presented as IC50 values (mean ± standard error) from
triplicate measurements.

Cell Cycle Analysis by Flow Cytometry: HCT116 cells were treated with a 500 nM concentration of
the compounds for 48 hours. Following treatment, cells were fixed, stained with propidium iodide,

and analyzed using fluorescence-activated cell sorting (FACS) to determine DNA content and
assess cell cycle distribution.

Biomarker Inhibition by Western Blot: To measure cellular target engagement, HCT116 cells were
treated with the compounds. Cellular proteins were then extracted, separated by gel electrophoresis,

and transferred to membranes. The membranes were probed with specific antibodies to detect:
Phospho-Histone H3 (Ser10) as a direct biomarker of Aurora B kinase activity.

Total protein levels were used as loading controls.

Mechanism of Action & Biological Context

SAR156497 is a highly selective pan-Aurora kinase inhibitor, meaning it inhibits Aurora A, B, and C

kinases with high specificity and minimal off-target activity [1]. The following diagram illustrates the

mechanism by which its inhibition leads to the observed cellular effects in models like HCT116.
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Research Context and Data Limitations

It is important to interpret the data with the following context:

Limited Dataset: The information presented is primarily from a single study where SAR156497 was
used as a control compound, not the main subject of investigation. This limits the depth of available

data.
Lack of Direct Comparisons: The search did not yield studies that directly compare SAR156497's

efficacy head-to-head with other Aurora kinase inhibitors (like alisertib) specifically in colon
adenocarcinoma in vivo models.

Clinical Development Status: The available literature suggests that the clinical development of
Aurora kinase inhibitors for solid tumors like colon cancer has been challenging, often due to on-

target bone marrow toxicity [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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